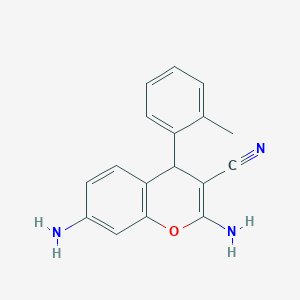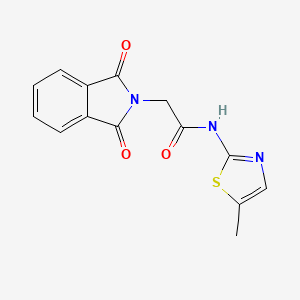![molecular formula C27H23N3O3 B5055288 N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, also known as AMPPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to a class of molecules known as pyrazole derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is not fully understood, but it is thought to act through the inhibition of inflammatory pathways and the modulation of cellular signaling pathways. It has also been shown to bind to specific receptors in the body, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use in cancer imaging, as it has been shown to selectively bind to certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide in scientific research is its versatility. It has been shown to possess a wide range of biological activities, which makes it useful for investigating a variety of different research questions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further investigation into its anti-tumor effects may lead to the development of new cancer therapies. Finally, continued research into the mechanism of action of this compound may provide new insights into cellular signaling pathways and lead to the development of new drugs for a variety of different conditions.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves a series of chemical reactions that begin with the condensation of 4-acetylphenylhydrazine with 4-methoxybenzaldehyde to form a pyrazole intermediate. This intermediate is then reacted with phenylacrylic acid to produce this compound. The synthesis of this compound has been optimized to maximize yield and purity, and it is now readily available for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been investigated for its potential use as a diagnostic tool in cancer imaging. These properties make it a promising candidate for use in scientific research and drug development.
Eigenschaften
IUPAC Name |
(Z)-N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-19(31)20-8-13-23(14-9-20)28-26(32)17-12-22-18-30(24-6-4-3-5-7-24)29-27(22)21-10-15-25(33-2)16-11-21/h3-18H,1-2H3,(H,28,32)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMNNHBCNDCXPG-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055208.png)


![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
![5-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5055256.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
